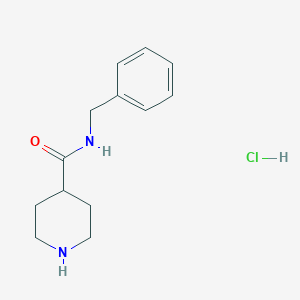

N-benzylpiperidine-4-carboxamide

Descripción general

Descripción

N-benzylpiperidine-4-carboxamide is a compound with the CAS Number 101264-48-6 . It has a molecular weight of 218.3 and its IUPAC name is N-benzyl-4-piperidinecarboxamide . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for N-benzylpiperidine-4-carboxamide is 1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

N-benzylpiperidine-4-carboxamide has a melting point of 110-112 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Proteomics Research

N-benzylpiperidine-4-carboxamide: is utilized in proteomics research, where it serves as a reagent for protein characterization and identification. Its properties facilitate the study of protein interactions and functions, contributing to the understanding of cellular processes .

Drug Development

This compound is explored in drug development due to its potential biological activity. It’s often used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, given its piperidine moiety, which is a common feature in many drugs.

Organic Synthesis

In organic chemistry, N-benzylpiperidine-4-carboxamide is a valuable intermediate. It’s involved in various synthetic pathways, aiding in the construction of complex organic molecules. Its stability under different conditions makes it a versatile agent in synthetic reactions.

Chemical Biology

Researchers employ this compound in chemical biology to probe biological systems. It can act as a molecular probe to dissect biochemical pathways, helping to elucidate the molecular basis of diseases and identify potential therapeutic targets.

Material Science

The compound’s unique chemical structure allows for its use in material science. It can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance.

Analytical Chemistry

N-benzylpiperidine-4-carboxamide: finds application in analytical chemistry as a standard or reference compound. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements .

Catalysis

It’s also investigated for its role in catalysis. The compound could be used to enhance the rate of chemical reactions, making processes more efficient and cost-effective. This has implications for industrial chemistry and environmental sustainability.

Neuroscience Research

Given its structural similarity to compounds that interact with the nervous system, N-benzylpiperidine-4-carboxamide is studied in neuroscience. It may serve as a lead compound for the development of new neuroactive drugs or as a tool to study neurotransmitter pathways.

Safety and Hazards

The safety information available indicates that N-benzylpiperidine-4-carboxamide has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-benzylpiperidine-4-carboxamide, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

N-Benzylpiperidine-4-carboxamide primarily targets DNA Gyrase . DNA gyrase is an essential enzyme that is involved in the replication and transcription of DNA. It introduces negative supercoiling (or relaxes positive supercoils) and is responsible for maintaining the topology of DNA .

Mode of Action

N-Benzylpiperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting its activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription. As a result, the normal functioning of the cell is affected, leading to the inhibition of cell growth and division .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. These are vital processes for cell survival and proliferation. By disrupting these pathways, N-Benzylpiperidine-4-carboxamide can exert its inhibitory effects on cell growth .

Result of Action

The molecular and cellular effects of N-Benzylpiperidine-4-carboxamide’s action primarily involve the inhibition of cell growth and division. By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription, which are essential for cell survival and proliferation .

Propiedades

IUPAC Name |

N-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXCMMIWHOYQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylpiperidine-4-carboxamide | |

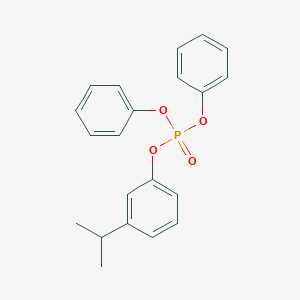

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)